2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol

Catalog No.
S566783
CAS No.
47642-02-4
M.F
C26H30ClNO2
M. Wt
424 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]ph...

CAS Number

47642-02-4

Product Name

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylethanol

Molecular Formula

C26H30ClNO2

Molecular Weight

424 g/mol

InChI

InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-25-16-12-23(13-17-25)26(29,22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21/h5-17,29H,3-4,18-20H2,1-2H3

InChI Key

JGLROVOJKXIJKB-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O

Chemical Classification

4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol (4-Cl-DPE-PhBE) is a stilbenoid. Stilbenoids are a class of natural products found in many plants and some fungi. They are known for their diverse biological activities [].

Scientific Research Applications

  • Antioxidant properties: Stilbenoids are known for their antioxidant properties, which means they can help protect cells from damage caused by free radicals [].
  • Potential human health benefits: Some stilbenoids are being studied for their potential health benefits, such as reducing the risk of cancer and cardiovascular disease [, ].

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a diethylaminoethoxy group, and a phenyl-ethanol moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that enable various chemical interactions.

  • The mechanism of action of Amicoumacin A is unknown.
  • Given its presence in foodstuffs like green peppers and sake, it is likely not highly bioactive.
  • Further research is needed to determine if it has any specific biological functions.
  • No information on safety hazards or toxicity of Amicoumacin A is currently available in scientific databases.
  • Due to the absence of data, it is advisable to handle this compound with caution in a research setting following standard laboratory safety protocols.

Note:

  • The information available for Amicoumacin A is limited. Further research is needed to understand its properties, potential applications, and safety profile.

  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes. Common oxidizing agents utilized in this process include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to generate different derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can be facilitated by strong bases like sodium hydroxide.

These reactions allow for the modification of the compound, leading to various derivatives that may exhibit different biological activities or chemical properties.

Research indicates that 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol may possess notable biological activities. Its structural similarity to certain biological molecules suggests potential roles in cell signaling and receptor binding. Ongoing studies are exploring its therapeutic effects, particularly in areas such as anti-inflammatory and analgesic properties.

The synthesis of this compound typically involves several steps:

  • Formation of an Intermediate: A common route begins with the reaction of p-chlorobenzaldehyde with p-hydroxyphenylacetic acid.
  • Reaction with Diethylaminoethanol: The intermediate is subsequently reacted with diethylaminoethanol under controlled conditions, often requiring specific catalysts and temperature management to optimize yield and purity.

In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance the efficiency of production processes.

2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol has diverse applications:

  • Organic Synthesis: It serves as a reagent in the synthesis of more complex organic molecules.
  • Biological Research: Its potential role in cell signaling makes it valuable for studies related to receptor interactions.
  • Medicinal Chemistry: Ongoing research into its therapeutic effects could lead to new pharmaceutical developments.
  • Material Science: The compound may also find applications in developing novel materials or as an intermediate in pharmaceutical production.

The interaction of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol with biological targets is an area of active research. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, although the precise pathways remain to be fully elucidated.

Several compounds share structural similarities with 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol:

Compound NameStructural FeaturesUnique Aspects
2-(p-Chlorophenyl)-1-phenyl-ethanolLacks diethylaminoethoxy groupLimited reactivity compared to the target compound
1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanolSimilar structure without chlorophenyl groupDifferent chemical properties due to absence of chlorine
4-Chloro-N,N-diethyl-anilineContains diethylamino group but lacks phenol structureDifferent reactivity profile due to absence of phenolic hydroxide

Uniqueness

The uniqueness of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol lies in its combination of functional groups, which allows for extensive chemical modifications. The presence of both the chlorophenyl and diethylaminoethoxy groups enhances its versatility in research and industrial applications, setting it apart from similar compounds that lack one or more of these features.

XLogP3

5.9

Other CAS

47642-02-4

Wikipedia

4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol

Dates

Modify: 2024-04-14

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